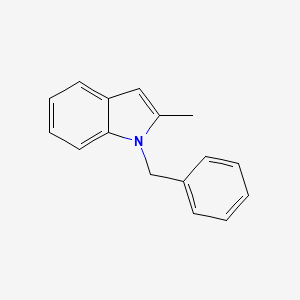

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluoro-isothiocyanate compounds is a complex process that requires careful consideration of reaction steps and mechanisms to control isomer formation. One such compound, 2-Fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, is a key intermediate in the synthesis of fluthiacet-methyl, a heterocyclic compound. The synthesis process is challenging due to the need for a practical process route and the difficulty in managing excessive reaction steps. The nitrification process has been discussed as a rational method for synthesizing this intermediate, highlighting the intricacies involved in the synthesis of fluoro-isothiocyanate derivatives .

Molecular Structure Analysis

The molecular structure of fluoro-isothiocyanate compounds can be quite complex, as evidenced by the synthesis and crystal structure analysis of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. This compound crystallizes in the orthorhombic space group and exhibits significant dihedral angles between the triazole ring and the two benzene rings. The intermolecular hydrogen bonding within the crystal lattice plays a crucial role in stabilizing the structure . Although this is not the exact compound , it provides insight into the structural complexity that fluoro-isothiocyanate compounds can possess.

Chemical Reactions Analysis

Fluoro-isothiocyanate compounds are involved in various chemical reactions, as demonstrated by the electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate. This reaction leads to the generation of α-fluorocarbocations, which have been studied using NMR and theoretical calculations. The reactivity and stability of these cations are of particular interest, providing a deeper understanding of the chemical behavior of fluoro-isothiocyanate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-isothiocyanate compounds are influenced by the position and number of fluoro substituents. A comparative study of mesomorphic properties of fluoro-substituted alkyl terphenyl isothiocyanates and their fluorinated analogues revealed that the substitution pattern affects properties such as birefringence, dielectric permittivity, and rotational viscosity. Specifically, 3,5-difluoro substitution resulted in higher values of these properties compared to 3,3'-difluoro substitution. These findings suggest that fluoro-isothiocyanate compounds with specific substitution patterns could be better suited for certain applications, such as infrared technologies .

Aplicaciones Científicas De Investigación

Liquid Crystal Research

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate has been studied for its applications in liquid crystal research. Das et al. (2012) investigated fluoro-substituted alkyl terphenyl isothiocyanates, including compounds similar to 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate, for their mesomorphic properties. The study focused on how fluoro substitution affects the physical properties of these compounds, finding that terphenyl isothiocyanated compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications (Das et al., 2012).

Chromatographic Determination in Food Samples

Kmieciak et al. (2023) compared the use of different derivatization reagents, including 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a compound structurally related to 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate, for the determination of polyamines in home-made wine samples. The study involved characterizing the derivatives of these compounds through various techniques and found that the derivatization process with related compounds is effective for the determination of polyamines in food samples (Kmieciak et al., 2023).

Polymer Synthesis and Applications

Huang et al. (2007) synthesized novel arylene ether polymers using monomers, including compounds related to 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate. These polymers, obtained by nucleophilic displacement of fluorine atoms, exhibited high molecular weight, ultrahigh glass-transition temperatures, outstanding thermal stability, and solubility in various organic solvents. They were found suitable for applications in optical transparent materials (Huang et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392204 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

CAS RN |

302912-40-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)